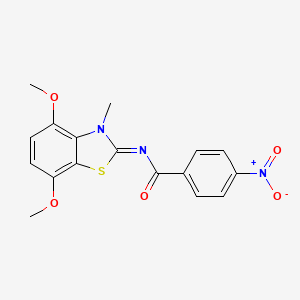

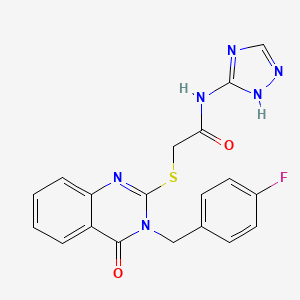

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems have been carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

The molecular formula of the compound is C22H24N2O4 . It has a complexity of 587, a rotatable bond count of 4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 6 . The topological polar surface area is 62.2, and the heavy atom count is 28 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 380.4g/mol . Its exact mass is 380.17360725 and its mono-isotopic mass is also 380.17360725 . The compound is canonicalized and its XLogP3-AA is 2.4 .科学的研究の応用

Antimicrobial Activity

A related compound, with a similar structural motif, demonstrated significant antibacterial and antifungal activities, as shown in a study by Mandala et al. (2013). The synthesized chromen-4-one derivatives, including those with piperazine and methoxyphenyl groups, were tested against various microbial strains, exhibiting inhibitory potency. These findings were further supported by molecular docking studies, highlighting the potential of such compounds in antimicrobial drug development (Mandala et al., 2013).

Neuroprotective Roles

The compound IMM-H004, a derivative of coumarin with structural similarities to the specified chemical, was investigated for its neuroprotective effects against transient global ischemia. Previous studies indicated its antioxidant and neuroprotective roles, suggesting its potential in treating cerebral ischemia-related injuries (Zuo et al., 2015).

Anticancer and Carbonic Anhydrase Inhibition

New Mannich bases incorporating piperazine were synthesized to evaluate their cytotoxic, anticancer properties, and inhibitory effects on human carbonic anhydrase isoenzymes. These studies showed that certain derivatives exhibit significant selectivity and potency, indicating their potential as anticancer agents and enzyme inhibitors. The findings emphasize the importance of structural features, such as the piperazine and methoxyphenyl groups, in enhancing biological activity (Gul et al., 2019).

Photovoltaic Properties for Solar Cells

A computational study on chromen-2-one-based organic dyes, which share a core structure with the specified compound, explored their electronic and photovoltaic properties for use in dye-sensitized solar cells. The research highlighted how structural modifications, similar to the addition of piperazine and methoxyphenyl groups, could improve light-capturing abilities and electron injection capabilities, enhancing photoelectric conversion efficiency. This indicates the compound's potential application in the development of efficient solar cells (Gad et al., 2020).

将来の方向性

The future directions for this compound could involve further exploration of its synthesis methods and investigation of its biological properties. Given the wide range of biological activities exhibited by coumarin derivatives, there is potential for this compound to be used in various medicinal applications .

特性

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-15-21(16-4-6-17(28-3)7-5-16)22(27)18-8-9-20(26)19(23(18)29-15)14-25-12-10-24(2)11-13-25/h4-9,26H,10-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIYDMZSABPASM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Phenylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2773983.png)

![4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B2773986.png)

![2-((7-(4-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-isopentylacetamide](/img/structure/B2773989.png)

![(E)-[(2-methoxyphenyl)methylidene][({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]amine hydrochloride](/img/structure/B2773993.png)

![2-amino-4-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-carboxamide](/img/structure/B2773995.png)

![Ethyl 2-[[4-methyl-5-[[(3,4,5-triethoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2773998.png)

![1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene](/img/structure/B2774000.png)

![cis-Tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2h)-carboxylate hcl](/img/structure/B2774001.png)